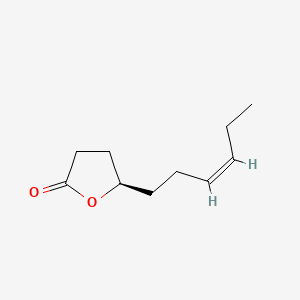

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))-

Description

Substituent Effects

- 5-Methyl-γ-butyrolactone : Lacking the hexenyl chain, this derivative exhibits reduced lipophilicity (logP = 0.9 vs. 2.4 for the hexenyl analog).

- 5-Ethyl-γ-butyrolactone : The saturated ethyl group eliminates π-π interactions, lowering melting points by ~20°C compared to the unsaturated hexenyl variant.

- 5-(4-Hexenyl)-γ-butyrolactone : Positional isomerism of the double bond (C4 vs. C3) alters dipole moments by 0.8 D, affecting solubility in polar solvents.

Stereochemical Impact

The (R) configuration at C5 contrasts with the (S) enantiomer observed in natural products like muricatacin , which exhibits antitumor activity. The (Z) geometry of the hexenyl group distinguishes it from (E) isomers, which show ~30% lower antimicrobial efficacy due to reduced membrane penetration.

Properties

CAS No. |

155682-86-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(5R)-5-[(Z)-hex-3-enyl]oxolan-2-one |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m1/s1 |

InChI Key |

NKNGVPNCSFZRSM-ZBJFTSOASA-N |

Isomeric SMILES |

CC/C=C\CC[C@@H]1CCC(=O)O1 |

Canonical SMILES |

CCC=CCCC1CCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- typically involves the reaction of 7-decenoic acid, 4-oxo-, methyl ester with sodium tetrahydroborate and sodium hydroxide in water at temperatures ranging from 30°C to 80°C. This reaction is followed by treatment with sulfuric acid in water and toluene at 70°C, maintaining a pH of 1 for approximately 2.25 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring that reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hexenyl side chain allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups introduced into the hexenyl side chain.

Scientific Research Applications

Food Science Applications

- Flavoring Agent : (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone is recognized for its pleasant aroma and flavor profile, which makes it suitable for use in the food industry as a flavoring agent. It has been detected in several food products, enhancing the sensory attributes of foods such as baked goods, dairy products, and sauces .

- Biomarker Potential : The presence of this compound in herbs and spices positions it as a potential biomarker for dietary intake. Its detection could help in studies related to nutrition and health, providing insights into consumption patterns of specific foods .

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that derivatives of furanones exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus . The structural similarity suggests that (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone may also possess similar biological activities, warranting further investigation.

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. For example, modifications of furanone derivatives have led to the development of new antimicrobial agents that enhance the efficacy of existing antibiotics when used in combination therapies .

Research Findings

A limited number of studies specifically focus on (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone; however, the broader class of furanones has been extensively studied. Here are some notable findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of furanone derivatives against Staphylococcus aureus, demonstrating that certain modifications increased their minimum inhibitory concentrations (MICs) significantly compared to standard treatments . This suggests that (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone could be explored further for similar applications.

- Flavor Compound Research : Investigations into the flavor compounds present in herbs have identified (xi)-(Z)-5-(3-hexenyl)dihydro-2(3H)-furanone as a significant contributor to the aroma profile of several culinary herbs. This finding underscores its importance in food science and culinary applications .

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The 3-hexenyl group in the target compound introduces a long, unsaturated carbon chain, enhancing lipophilicity compared to methyl or ethyl substituents. This property is crucial for pheromone-receptor interactions . Methyl/ethyl analogs (e.g., dihydro-5-methyl-2(3H)-furanone) are smaller and more volatile, making them suitable as flavor compounds in food systems .

Stereochemical Specificity: The (R)-(Z) configuration in the target compound is essential for its bioactivity as a pheromone. In contrast, methyl-substituted furanones (e.g., γ-valerolactone) lack stereochemical complexity and are primarily industrial intermediates .

Natural Occurrence vs. Synthetic Utility: The target compound is synthetically optimized for pest control, whereas analogs like 5-hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone are naturally occurring in marine organisms . γ-Valerolactone is a renewable platform chemical for biofuels, highlighting the diverse applications of furanone derivatives .

Physicochemical Properties

- Volatility: The target compound’s C10 backbone reduces volatility compared to C5 analogs (e.g., dihydro-5-methyl-2(3H)-furanone), enabling sustained release in pheromone applications .

- Infrared Spectroscopy: Dihydro-5-methyl-2(3H)-furanone shows characteristic C=O stretches at ~1770 cm⁻¹, while the target compound’s C=C bond (from the hexenyl group) absorbs at ~1650 cm⁻¹ .

Biological Activity

2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z)- is a compound belonging to the class of gamma butyrolactones. These compounds are notable for their diverse biological activities and potential applications in various fields, including food science and pharmacology. This article aims to explore the biological activity of this specific furanone, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 2(3H)-furanone, 5-(3-hexenyl)dihydro-, (R-(Z)- is CHO, with a molecular weight of approximately 182.26 g/mol. The compound features a five-membered ring structure typical of furanones, which contributes to its unique properties and reactivity.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 70851-61-5 |

| Structure | Structure |

Antimicrobial Properties

Research has indicated that furanones, including derivatives like 2(3H)-furanone, exhibit significant antimicrobial activity. A study on related compounds showed that certain furanones could inhibit the growth of various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals .

Anti-inflammatory Effects

A related compound, (5R)-3-tetradecyl-5-methyl-2(5H)-furanone, was found to inhibit the generation of COX-2 in RAW 264.7 cells stimulated by LPS (lipopolysaccharide), indicating anti-inflammatory properties that could be relevant for developing treatments for inflammatory diseases .

Flavor and Aroma Profile

2(3H)-furanone derivatives are also recognized for their contribution to flavor and aroma in food products. They impart fruity and creamy notes, making them valuable in the food industry. The compound has been detected in herbs and spices, potentially serving as a biomarker for the consumption of these foods .

Case Studies

- Food Flavoring Applications : In various studies, furanones have been incorporated into food products to enhance flavor profiles. Their ability to provide sweet and fruity aromas has made them popular in flavoring agents for beverages and confectionery.

- Pharmaceutical Research : Investigations into the synthesis of novel furanone derivatives have shown promising results in developing new antimicrobial agents. For instance, research on fluorinated furanones demonstrated enhanced biological activity compared to their non-fluorinated counterparts .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for preparing 2(3H)-furanone derivatives with unsaturated alkyl chains like the 3-hexenyl group?

Answer:

Multi-step synthesis involving Huisgen 1,3-dipolar cycloaddition (click chemistry) or triazole-forming reactions is commonly employed. For example, symmetrical or unsymmetrical bis-triazole derivatives of 2(5H)-furanones can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (e.g., 60°C, 24 hours, DMF solvent) . Key steps include:

- Alkylation : Introducing the 3-hexenyl group via nucleophilic substitution.

- Cyclization : Using reagents like NaH or K₂CO₃ to form the lactone ring.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.

Characterization via ¹H/¹³C NMR and optical rotation confirms stereochemistry .

Advanced: How can stereochemical integrity (R-(Z) configuration) be maintained during synthesis?

Answer:

Stereocontrol requires:

- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to direct asymmetric induction.

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in transition-metal catalysis for Z/E selectivity in the hexenyl chain .

- Analytical validation : Compare experimental optical rotation ([α]D) and NMR coupling constants (e.g., J values for olefinic protons) with computational predictions (DFT) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms lactone ring formation. For example, the carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .

- UV-Vis : λmax ~256 nm (CH₂Cl₂) indicates π→π* transitions in conjugated systems .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ adducts).

Advanced: How can computational methods predict physicochemical properties or reactivity?

Answer:

- Quantum chemistry (DFT) : Optimize geometry and calculate electronic properties (HOMO/LUMO energies) using software like Gaussian.

- QSPR/Neural Networks : Predict solubility, logP, and toxicity via platforms like CC-DPS, which integrates 2,100+ data points per compound .

- MD simulations : Model solvent interactions or stability under varying pH/temperature .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data?

Answer:

- Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook entries for analogous compounds .

- X-ray crystallography : Resolve stereochemical ambiguities via single-crystal diffraction .

- Reproducibility : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude degradation artifacts.

Advanced: What strategies enable the study of biological activity in structurally similar lactones?

Answer:

- In vitro assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays.

- SAR studies : Modify the hexenyl chain length or substituents (e.g., hydroxy/methoxy groups) and correlate with bioactivity .

- Docking studies : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina .

Basic: How does the unsaturated 3-hexenyl chain influence the compound’s stability?

Answer:

- The Z-configuration olefin increases susceptibility to photooxidation or isomerization . Stability tests under UV light or elevated temperatures are recommended.

- NMR monitoring : Track changes in olefinic proton signals (δ 5.2–5.8 ppm) over time to assess degradation .

Advanced: What regulatory frameworks apply to fragrance-related lactones like this compound?

Answer:

- IFRA Standards : While not directly listed, analogs like 4-hydroxy-2,5-dimethyl-3(2H)-furanone have usage limits (e.g., 0.1% in cosmetics) due to sensitization risks .

- Toxicology profiling : Follow OECD guidelines for acute oral toxicity (LD50) and skin irritation tests .

Basic: How can researchers compare this compound with its structural analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.